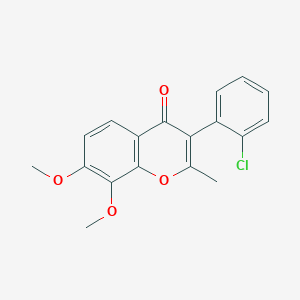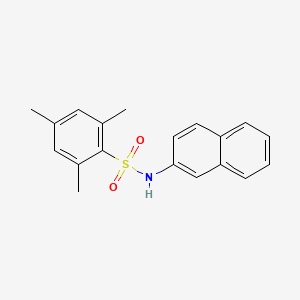![molecular formula C16H21NO3 B5816061 (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5816061.png)
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It belongs to the fenamate class of NSAIDs and is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, and dysmenorrhea. In
作用機序
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid molecules that are involved in the inflammatory response. By inhibiting COX, (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid has been shown to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels in tumors.
実験室実験の利点と制限
One advantage of using (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid in lab experiments is that it is a well-established drug with a known mechanism of action. This makes it easy to design experiments that test its effects on specific biological processes. However, one limitation of using (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid in lab experiments is that it can have off-target effects on other biological processes. This can make it difficult to interpret the results of experiments and can lead to false positives or false negatives.
将来の方向性
There are a number of future directions for the study of (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid. One area of research is the development of new drugs that are based on the structure of (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid. These drugs could have improved efficacy and fewer side effects compared to (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid. Another area of research is the study of the effects of (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid on different types of cancer. This could lead to the development of new cancer treatments that target specific types of cancer. Finally, the study of the off-target effects of (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid could lead to the identification of new biological processes that are involved in pain and inflammation.
合成法
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid can be synthesized by reacting 4-methyl-2-nitrobenzoic acid with cyclopentylmagnesium bromide to form 4-methylcyclopentyl-2-nitrobenzoic acid. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting 4-methylcyclopentyl-2-aminobenzoic acid is then reacted with ethyl chloroacetate to form (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid.
科学的研究の応用
(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid has been widely studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. (1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid acid has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2-[1-[2-(4-methylanilino)-2-oxoethyl]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-4-6-13(7-5-12)17-14(18)10-16(11-15(19)20)8-2-3-9-16/h4-7H,2-3,8-11H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIZZPYKVQVHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2(CCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669809 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5815981.png)


![N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5815994.png)
![9-(methylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5815995.png)
![N-[5-(1-propylbutyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5815998.png)
![2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5816036.png)
![N-[3-(dimethylamino)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5816040.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5816043.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5816056.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5816060.png)


![2-(4-chloro-2-methylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5816085.png)